4-[(5-Methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
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Overview
Description
WAY-299562 is a chemical compound known for its role as a modulator of the interaction between protein kinase A (PKA) and A kinase anchor proteins (AKAP). This interaction is crucial in various cellular processes, including signal transduction and regulation of cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-299562 involves the formation of an oxazole ring. The key steps include the condensation of a furan derivative with an aromatic aldehyde, followed by cyclization to form the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of WAY-299562 is not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification methods to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
WAY-299562 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
Scientific Research Applications
WAY-299562 is primarily used in scientific research due to its ability to modulate the interaction between protein kinase A and A kinase anchor proteins. This modulation is significant in studying cellular signaling pathways and understanding various diseases, including cancer and neurological disorders .
Chemistry
In chemistry, WAY-299562 is used to study the mechanisms of protein-ligand interactions and to develop new compounds with similar or enhanced properties.
Biology
In biological research, the compound helps in understanding the role of protein kinase A in cellular processes and its implications in diseases.
Medicine
In medical research, WAY-299562 is explored for its potential therapeutic applications, particularly in targeting diseases where protein kinase A plays a crucial role.
Industry
While its industrial applications are limited, the compound’s role in research can lead to the development of new drugs and therapeutic agents .
Mechanism of Action
WAY-299562 exerts its effects by modulating the interaction between protein kinase A and A kinase anchor proteins. This modulation affects the localization and activity of protein kinase A, influencing various cellular processes. The molecular targets include the catalytic and regulatory subunits of protein kinase A, and the pathways involved are primarily related to signal transduction .
Comparison with Similar Compounds
Similar Compounds
H-89: Another inhibitor of protein kinase A, but with a different mechanism of action.
KT 5720: A selective inhibitor of protein kinase A, used in similar research applications.
Rp-cAMPS: A cyclic AMP analog that inhibits protein kinase A by preventing its activation.
Uniqueness
WAY-299562 is unique in its specific modulation of the interaction between protein kinase A and A kinase anchor proteins, making it a valuable tool in studying these interactions and their implications in various diseases .
Properties
CAS No. |
5623-86-9 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3 |
InChI Key |
IXVNOOZSQRQBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(O3)C)C(=O)O2 |
Origin of Product |
United States |
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